molecular formula C7H5Cl2NO B1337484 alpha,3-Dichlorobenzaldoxime CAS No. 29203-59-6

alpha,3-Dichlorobenzaldoxime

Cat. No.: B1337484
CAS No.: 29203-59-6
M. Wt: 190.02 g/mol
InChI Key: WQWDKLMCIBTGKV-JXMROGBWSA-N
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Description

Alpha,3-Dichlorobenzaldoxime: is an organic compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 g/mol It is a derivative of benzaldoxime, where the benzene ring is substituted with chlorine atoms at the alpha and 3 positions

Scientific Research Applications

Alpha,3-Dichlorobenzaldoxime has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of agrochemicals and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha,3-Dichlorobenzaldoxime can be synthesized from 3-chlorobenzaldehyde oxime. One common method involves the reaction of 3-chlorobenzaldehyde oxime with hydrogen chloride in the presence of a solvent like N,N-dimethylformamide (DMF) at room temperature . The reaction typically proceeds for about an hour, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of strong mineral acids and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha,3-Dichlorobenzaldoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium monopersulfate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of corresponding nitro compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzaldoximes.

Mechanism of Action

The mechanism of action of alpha,3-Dichlorobenzaldoxime involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Alpha,3-Dichlorobenzaldoxime is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dichlorobenzaldoximes. This uniqueness makes it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of alpha,3-Dichlorobenzaldoxime can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "hydroxylamine hydrochloride", "sodium hydroxide", "chloroform", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzaldehyde (1.0 eq) in chloroform (10 eq) and add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) to the reaction mixture. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Extract the reaction mixture with chloroform and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in ethanol and add hydrochloric acid to the reaction mixture to adjust the pH to 2.0. Stir the reaction mixture at room temperature for 1 hour.", "Step 4: Filter the reaction mixture and wash the solid with ethanol. Dry the solid under vacuum to obtain alpha,3-Dichlorobenzaldoxime as a white crystalline solid." ] }

CAS No.

29203-59-6

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

(1E)-3-chloro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H/b10-7+

InChI Key

WQWDKLMCIBTGKV-JXMROGBWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C(=N\O)/Cl

SMILES

C1=CC(=CC(=C1)Cl)C(=NO)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=NO)Cl

Origin of Product

United States

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